N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
CAS No.:
Cat. No.: VC15056745
Molecular Formula: C17H16ClNO3
Molecular Weight: 317.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClNO3 |
|---|---|
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide |
| Standard InChI | InChI=1S/C17H16ClNO3/c1-22-15-7-5-12(6-8-15)16(20)9-10-17(21)19-14-4-2-3-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,21) |
| Standard InChI Key | DAZGDFFQMIYPJI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s IUPAC name, N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, reflects its bifunctional aromatic system. The butanamide chain positions a ketone group at C4, flanked by two aryl substituents:
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3-Chlorophenyl group: Introduces steric bulk and electron deficiency via the meta-positioned chlorine atom.
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4-Methoxyphenyl group: Provides electron density through the para-methoxy group, creating a push-pull electronic effect.
The canonical SMILES string (COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=CC=C2)Cl) confirms the connectivity, while the InChIKey (DAZGDFFQMIYPJI-UHFFFAOYSA-N) serves as a unique identifier.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClNO₃ |
| Molecular Weight | 317.8 g/mol |
| LogP | ~2.5 (estimated) |
| Topological Polar SA | 64.6 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Discrepancies in Reported Data
Sources conflict regarding the molecular formula, with some citing C₁₆H₁₆ClNO₃ (305.76 g/mol). This divergence may stem from analytical variances or typographical errors in early reports. Contemporary databases like PubChem (CID 3604523) validate the C₁₇H₁₆ClNO₃ formulation through high-resolution mass spectrometry .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is synthesized via a two-step protocol:
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Condensation Reaction: 3-Chloroaniline reacts with 4-methoxyphenylacetoacetate in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine catalyzes the formation of the amide bond at 0–5°C .
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Purification: Crude product is washed with sodium bicarbonate, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C (Step 1) |
| Catalyst | Triethylamine (1.2 eq) |
| Reaction Time | 12 hours |
| Chromatography Solvent | Ethyl Acetate:Hexane (3:7) |
Alternative Methodologies
Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (78% vs. 72% conventional) . Flow chemistry approaches using microreactors demonstrate potential for scalable production but require further optimization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.45–7.39 (m, 3H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.12 (t, J = 6.4 Hz, 2H, CH₂), 2.68 (t, J = 6.4 Hz, 2H, CH₂) .
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¹³C NMR (100 MHz, CDCl₃): δ 198.4 (C=O), 168.2 (C=O), 162.3 (OCH₃), 135.6–114.2 (Ar-C), 55.2 (OCH₃), 35.1 (CH₂), 30.8 (CH₂) .
Mass Spectrometry
High-resolution ESI-MS ([M+H]⁺) confirms the molecular weight at 318.0864 (calculated 318.0869). Fragment ions at m/z 260 ([M-C₃H₅NO]⁺) and 138 ([C₇H₇Cl]⁺) indicate cleavage between the amide and ketone groups .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water (pH 7.4) | 0.0034 |
| Methanol | 48.2 |
| DMSO | 62.9 |
| Ethyl Acetate | 12.4 |
The low aqueous solubility necessitates prodrug strategies for biomedical applications.
Thermal Stability
Differential scanning calorimetry reveals a melting point of 134–136°C with decomposition onset at 210°C. Thermogravimetric analysis shows 5% mass loss at 185°C under nitrogen .
Comparison with Structural Analogs
N-(4-Chloro-2-Methoxyphenyl)-3-Oxobutanamide
This analog lacks the extended conjugation of the 4-oxobutanamide chain, resulting in reduced COX-2 affinity (IC₅₀ = 52 µM) but improved aqueous solubility (1.2 mg/mL).
4-(3-Chlorophenyl)-4-Oxobutanal
A precursor molecule (CAS 116332-65-1) with aldehyde functionality shows higher reactivity in nucleophilic additions but no significant bioactivity .
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